

# Application Notes and Protocols for Iofetamine (123I) SPECT in Seizure Foci Localization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Single Photon Emission Computed Tomography (SPECT) with **lofetamine** (123I-IMP), an amphetamine analog, is a functional neuroimaging technique utilized to localize epileptogenic foci in patients with refractory epilepsy.[1][2][3][4] This method provides a map of regional cerebral blood flow (rCBF), which is altered during and between seizures.[5] During an epileptic seizure (ictal state), there is a significant increase in blood flow to the seizure onset zone and its propagation pathways.[5] Conversely, in the period between seizures (interictal state), the epileptogenic focus often exhibits hypoperfusion.[5] By comparing ictal and interictal SPECT scans, researchers and clinicians can more accurately identify the seizure origin, which is crucial for presurgical evaluation.[6][7]

### **Mechanism of Action**

**lofetamine** is a lipophilic compound that readily crosses the blood-brain barrier.[1][2] Its distribution in the brain is proportional to regional cerebral blood flow. The precise mechanism of retention is not fully understood but is thought to involve nonspecific receptor binding.[1] Following intravenous injection, **iofetamine** is rapidly taken up by the brain, with peak uptake occurring around 30 minutes post-injection and remaining relatively stable for the next hour.[1] [2] This characteristic allows for the tracer to be injected during a seizure, with imaging performed later, while still reflecting the rCBF at the time of injection.



## **Quantitative Data on Localization Accuracy**

The accuracy of **lofetamine** SPECT in localizing seizure foci is significantly higher in ictal studies compared to interictal studies. The use of subtraction ictal SPECT co-registered to MRI (SISCOM) further enhances localization sensitivity.[6][7]

| Imaging<br>Modality        | Patient<br>Population          | Sensitivity                                         | Specificity | Reference |
|----------------------------|--------------------------------|-----------------------------------------------------|-------------|-----------|
| Interictal SPECT           | Temporal Lobe<br>Epilepsy      | 44%                                                 | -           |           |
| Postictal SPECT            | Temporal Lobe<br>Epilepsy      | 75%                                                 | -           | [8]       |
| Ictal SPECT                | Temporal Lobe<br>Epilepsy      | 97%                                                 | -           | [8]       |
| SPECT Subtraction Analysis | Refractory Partial<br>Epilepsy | 86%                                                 | 75%         |           |
| SISCOM                     | Childhood<br>Epilepsy          | 51%<br>(Localization),<br>17.6%<br>(Lateralization) | -           | [6]       |

# **Experimental Protocols**Patient Preparation

- Informed Consent: Obtain written informed consent from the patient or their legal guardian.
- Medication Review: Review the patient's current medications. Antiepileptic drugs are typically continued to record habitual seizures.
- IV Access: Establish intravenous access for radiotracer injection.
- Patient Environment: For interictal scans, the patient should rest in a quiet, dimly lit room to minimize sensory stimulation. For ictal scans, the patient is monitored in an epilepsy



monitoring unit.

### **Ictal SPECT Protocol**

- Continuous EEG Monitoring: The patient undergoes continuous videoelectroencephalography (video-EEG) monitoring to detect seizure onset.
- Radiotracer Injection: Upon seizure onset, a prepared dose of **lofetamine** (123|) is injected intravenously as a bolus. The timing of the injection relative to seizure onset is critical and should be recorded.
- Patient Stabilization: Following the seizure, the patient is stabilized.
- Image Acquisition: SPECT imaging is typically performed within 1 to 3 hours after the radiotracer injection.

### **Interictal SPECT Protocol**

- Seizure-Free Period: Ensure the patient has been seizure-free for at least 24 hours.
- Patient State: The patient should be in a relaxed, awake state in a controlled environment (low light and noise).
- Radiotracer Injection: A dose of Iofetamine (1231) is injected intravenously.
- Image Acquisition: SPECT imaging is performed 30-60 minutes after the injection.

## **Image Acquisition Parameters (Example)**

- Radiopharmaceutical: Iofetamine (123I-IMP)
- Dose: 3-5 mCi (111-185 MBq)
- Scanner: Dual-head SPECT scanner
- Collimator: High-resolution collimator
- Energy Window: 159 keV with a 20% window



Acquisition Mode: Step-and-shoot or continuous rotation

Rotation: 360°

• Projections: 64 or 128 projections

• Time per Projection: 20-40 seconds

Matrix Size: 128x128

## Data Analysis: Subtraction Ictal SPECT Co-registered to MRI (SISCOM)

- Image Co-registration: The ictal and interictal SPECT images are co-registered to each other and to the patient's anatomical MRI.
- Normalization: The images are normalized to a reference brain region (e.g., cerebellum or whole brain) to account for global cerebral blood flow differences.
- Subtraction: The normalized interictal SPECT image is subtracted from the normalized ictal SPECT image on a voxel-by-voxel basis.
- Image Fusion: The resulting subtraction image, highlighting areas of hyperperfusion (ictal) and hypoperfusion (interictal), is overlaid onto the patient's MRI.

## **Visualizations**





Click to download full resolution via product page

Mechanism of **lofetamine** (1231) Uptake in the Brain.



Click to download full resolution via product page

Relationship Between Seizure State and SPECT Findings.





Click to download full resolution via product page

Experimental Workflow for **lofetamine** SPECT in Seizure Localization.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. lofetamine hydrochloride I 123: a new radiopharmaceutical for cerebral perfusion imaging
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral dynamics of N-isopropyl-(123I)p-iodoamphetamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I-123 iofetamine single photon emission tomography in school-age children with difficult-to-control seizures PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. I-123 Iofetamine SPECT scan in children with neurological disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT Imaging of Epilepsy: An Overview and Comparison with F-18 FDG PET PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtraction Ictal SPECT coregistered to MRI (SISCOM) as a guide in localizing childhood epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 7. epilepsy.com [epilepsy.com]
- 8. SPECT brain imaging in epilepsy: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Iofetamine (123I) SPECT in Seizure Foci Localization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416847#iofetamine-spect-for-localization-of-seizure-foci]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com